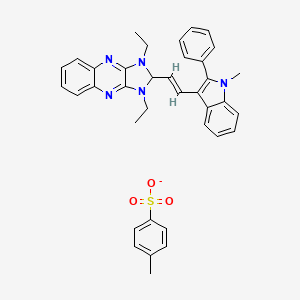
4-(2-Chloroethoxy)-3-methoxybenzaldehyde
Übersicht
Beschreibung
4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a synthetic organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is 1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-(2-Chloroethoxy)-3-methoxybenzaldehyde has a melting point of 25-30°C and a boiling point of 138-142°C at a pressure of 2 Torr . It has a density of 1.2246 g/cm3 at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Multigram-Scale Synthesis: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde has been utilized in efficient multigram two-step syntheses, yielding over 70% starting from 4-hydroxybenzaldehyde. This synthesis is vital in carbohydrate chemistry for creating glycosides with universal 4-(ω-chloroalkoxy)phenyl aglycons (Zinin et al., 2017).
Chemical Analysis and Spectroscopy
- Gas Chromatographic Separation: The compound has been synthesized for examining its purity and structure through quartz capillary gas chromatography and mass spectrometry (Hyötyläinen & Knuutinen, 1993).
- Crystal Structure Analysis: Its derivatives, such as methoxybenzaldehyde oxime, have been analyzed for their crystal structures, showcasing diverse hydrogen-bonding patterns and conformations (Gomes et al., 2018).
Molecular Interactions and Docking Studies
- Molecular Docking Investigations: Studies have focused on the structural and electronic properties of 4-methoxybenzaldehyde (a related compound), exploring its interactions in crystals and its potential nonlinear optic properties (Ghalla et al., 2018).
- Charge Transfer Effects: Investigations into the charge transfer effects in related compounds like 4-hydroxy-3-methoxybenzaldehyde have revealed insights into their spectral characteristics in different solvents (Rajendiran & Balasubramanian, 2008).
Synthesis of Derivatives and Related Compounds
- Synthesis of Chalcone Derivatives: This compound has been used in the synthesis of various chalcone derivatives, displaying potential antioxidant activities (Rijal et al., 2022).
- Alkylation and Derivative Formation: It has been subjected to reactions like alkylation, leading to the creation of new aromatic aldehydes (Khachatryan et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chloroethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBNVCCDXRZXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444729 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204915-71-9 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)

![Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1624177.png)






![Methyl 2-[cinnamylideneamino]benzoate](/img/structure/B1624191.png)

![10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride](/img/structure/B1624195.png)